3-(Aminomethyl)cyclopentanol hydrochloride
Description
3-(Aminomethyl)cyclopentanol hydrochloride (CAS: 1445951-54-1) is a cyclic amino alcohol hydrochloride with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . Structurally, it consists of a cyclopentanol ring substituted with an aminomethyl group (-CH₂NH₂), which is protonated as a hydrochloride salt. This compound is industrially available at 99% purity and is used in pharmaceuticals, agrochemicals, and fine chemical synthesis . Its stereochemistry (e.g., cis/trans or specific enantiomers like (1R,3S)-isomer) significantly influences its biological activity and synthetic routes, as noted in chiral intermediates for drug development .
Structure
2D Structure
Properties
IUPAC Name |
3-(aminomethyl)cyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-5-1-2-6(8)3-5;/h5-6,8H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWYXXIYJIIPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Cycloaddition of N-acylhydroxyamine with Cyclopentadiene
The initial step involves an asymmetric cycloaddition between N-acylhydroxyamine and cyclopentadiene, which forms the first intermediate with high stereoselectivity:
N-acylhydroxyamine + cyclopentadiene → First intermediate (I)
This reaction is catalyzed by a chiral inducer, often a chiral N-acylhydroxyamine derivative, under mild conditions, typically at room temperature or slightly elevated temperatures (~40°C). The process benefits from the use of inexpensive, readily available starting materials and a catalyst such as Ir(COD)Cl, with tetrahydrofuran as a solvent.
Hydrogenation of the First Intermediate
The first intermediate undergoes catalytic hydrogenation to yield a second intermediate with the desired cyclopentane framework:
First intermediate (I) + H₂ (with Pd/C or Raney Ni catalyst) → Second intermediate (II)
Hydrogenation conditions are carefully controlled, with hydrogen pressures between 0.05-0.1 MPa and temperatures ranging from -10°C to 15°C, ensuring high stereoselectivity and minimal side reactions.
Hydrolysis of the Amido Bond
The second intermediate contains an amido linkage that is hydrolyzed to produce a third intermediate. Hydrolysis is performed using either acidic or basic catalysts:
- Acid hydrolysis: Hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid at temperatures between 0°C and 60°C.
- Base hydrolysis: Ammonia, hydrazine hydrate, hydroxylamine, or sodium methoxide at temperatures between -10°C and 40°C.
Post-hydrolysis, the reaction mixture is acidified or alkalized, then extracted to isolate the third intermediate:
Second intermediate (II) + HCl/H₂SO₄/NaOH → Third intermediate (III)
Formation of the Hydrochloride Salt
The third intermediate, which contains a free amine group, is converted into its hydrochloride salt by treatment with hydrochloric acid or other acids such as HBr, H₂SO₄, p-toluenesulfonic acid, or methanesulfonic acid:
Third intermediate (III) + HCl → Hydrochloride salt of the compound
Final Hydrogenation to Yield the Target Compound
The salt or the free base is subjected to a final hydrogenation step to produce 3-(Aminomethyl)cyclopentanol hydrochloride :
Salt of third intermediate + H₂ (Pd/C catalyst) → Final product (hydrochloride salt)
Hydrogen pressures are maintained between 0.1-1 MPa, and temperatures are kept between 20°C and 50°C to optimize yield and stereoselectivity.
Data Table Summarizing Preparation Conditions
| Step | Starting Materials | Catalyst | Solvent | Temperature | Pressure | Key Notes |
|---|---|---|---|---|---|---|
| 1. Cycloaddition | N-acylhydroxyamine + cyclopentadiene | Chiral catalyst (e.g., Ir(COD)Cl) | Tetrahydrofuran | ~40°C | Ambient | High stereoselectivity |
| 2. Hydrogenation | Intermediate I | Pd/C or Raney Ni | - | -10°C to 15°C | 0.05-0.1 MPa | Mild conditions |
| 3. Hydrolysis | Intermediate II | Acid/Base (HCl, NH₃, etc.) | - | -10°C to 60°C | - | Controlled hydrolysis |
| 4. Salt formation | Hydrochloric acid or other acids | - | - | - | - | Converts amine to hydrochloride salt |
| 5. Final hydrogenation | Salt of III | Pd/C | - | 20°C to 50°C | 0.1-1 MPa | Yields target compound |
Research Findings and Advantages
Research indicates that these methods are advantageous because they:
- Use inexpensive, readily available raw materials, such as cyclopentadiene and hydroxyamine derivatives.
- Operate under mild reaction conditions, reducing energy consumption and side reactions.
- Achieve high stereoselectivity, essential for pharmaceutical applications.
- Are suitable for large-scale manufacturing due to high atom economy and straightforward purification processes.
Notes and Considerations
- The asymmetric cycloaddition step is critical for stereochemical control; catalysts and reaction conditions must be optimized for high enantiomeric excess.
- Hydrolysis conditions influence yield and purity; careful control of temperature and pH is necessary.
- Hydrogenation parameters must be optimized to prevent over-reduction or formation of by-products.
- The choice of acid for salt formation affects the stability and solubility of the final hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)cyclopentanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block in Organic Synthesis : This compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows it to be utilized in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
- Reagent in Chemical Reactions : It participates in oxidation, reduction, and substitution reactions, leading to the formation of various derivatives such as ketones, aldehydes, and amines. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
2. Biology
- Biochemical Pathways : Research has investigated its role in biochemical pathways, particularly its interaction with enzymes and receptors. The compound's ability to act as a ligand allows it to modulate receptor activity, which is crucial for understanding biological processes.
- Protein-Ligand Interactions : Studies have utilized this compound to explore enzyme mechanisms and protein-ligand interactions, contributing to the understanding of metabolic pathways.
3. Medicine
- Therapeutic Potential : 3-(Aminomethyl)cyclopentanol hydrochloride has been explored for its potential therapeutic applications in drug development. Its ability to target specific molecular pathways makes it a candidate for treating neurological and cardiovascular conditions.
- Intermediate in Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various pharmaceuticals, including those aimed at treating diseases such as rheumatoid arthritis and psoriasis .
4. Industry
- Production of Fine Chemicals : The compound is employed in the production of fine chemicals and serves as an intermediate in synthesizing various industrial products. Its versatility makes it valuable in developing bioactive compounds for industrial applications.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound as an intermediate in synthesizing a novel anti-cancer agent. The compound facilitated the formation of key intermediates that exhibited significant cytotoxicity against cancer cell lines.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings indicated that the compound could enhance enzyme activity, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)cyclopentanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural analogs and their distinguishing features:
Physicochemical and Pharmacological Properties
- Ring Size and Strain: Cyclopentanol derivatives (e.g., 3-(Aminomethyl)cyclopentanol) balance moderate ring strain and conformational flexibility, making them suitable for central nervous system (CNS) targets requiring blood-brain barrier penetration . Cyclohexanol derivatives (e.g., 3-Aminocyclohexanol) have lower ring strain and higher hydrophobicity, which may reduce solubility in polar solvents .
- Stereochemistry: The (1R,3S)-isomer of this compound shows distinct pharmacological profiles compared to its enantiomers, emphasizing the importance of chiral synthesis in drug development .
- Safety and Handling: Like most amine hydrochlorides, 3-(Aminomethyl)cyclopentanol requires precautions against skin/eye irritation (H315, H319) and inhalation risks (H335) . Similar hazards are observed in analogs like Methyl 3-aminocyclopentanecarboxylate hydrochloride .
Biological Activity
3-(Aminomethyl)cyclopentanol hydrochloride is a cyclic amino alcohol that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₄ClNO
- IUPAC Name : this compound
The compound features a cyclopentanol ring with an aminomethyl substituent, which contributes to its chiral nature and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as a ligand, modulating the activity of these targets through:
- Enzyme Inhibition/Activation : The compound's structure allows it to fit into active sites of enzymes, influencing their catalytic activity.
- Receptor Binding : It may bind to specific receptors, altering signaling pathways and physiological responses.
1. Enzyme Studies
This compound has been utilized in studies investigating enzyme mechanisms. Its ability to serve as a chiral building block makes it valuable in asymmetric synthesis and enzyme catalysis research.
2. Medicinal Chemistry
The compound is explored for its therapeutic potential in drug development, particularly targeting neurological and cardiovascular conditions. Research indicates that it may act as an intermediate in synthesizing pharmaceuticals aimed at modulating specific biochemical pathways.
3. Industrial Applications
In addition to its biological uses, this compound is employed in the production of fine chemicals and as a precursor for various bioactive compounds, highlighting its versatility in both research and industrial settings.
Case Study 1: Enzyme Inhibition
A study investigated the inhibition of a specific enzyme by this compound. The results indicated that the compound effectively inhibited the enzyme's activity at low micromolar concentrations, suggesting potential use as a therapeutic agent for diseases involving this enzyme .
Case Study 2: Receptor Interaction
Another research effort focused on the interaction of this compound with neurotransmitter receptors. The findings demonstrated that it could modulate receptor activity, leading to altered neurotransmission patterns, which may have implications for treating psychiatric disorders .
Summary of Biological Activities
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves cyclopentanol ring protons (δ 1.5–2.5 ppm) and aminomethyl groups (δ 3.0–3.5 ppm). Compare with reference spectra for stereoisomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₆H₁₄ClNO⁺: calc. 151.0764) and detects impurities .
- HPLC-PDA : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) quantifies purity (>98%) and identifies by-products .
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Advanced Research Question
Discrepancies between NMR, MS, and computational data require systematic validation:
- Dynamic NMR : Assess conformational flexibility (e.g., chair/boat transitions in cyclopentanol) causing signal splitting .
- DFT Calculations : Compare experimental ¹³C chemical shifts with density functional theory (DFT)-predicted values to validate assignments .
- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, X-ray for crystal packing effects) .
What are common impurities in this compound synthesis, and how can they be mitigated?
Basic Research Question
- By-Products : Unreacted precursor or over-hydrochlorinated derivatives.
- Mitigation Strategies :
What role does this compound play in synthesizing heterocyclic systems?
Advanced Research Question
The compound serves as a precursor for bicyclic and fused-ring systems:
- Cyclization Reactions : React with boronic acids (e.g., 3-(Aminomethyl)benzeneboronic acid hydrochloride) under Suzuki-Miyaura conditions to form biaryl structures .
- Peptide Mimetics : Coupling with carboxylic acids (e.g., via EDC/HOBt) generates amide derivatives for protease inhibitor studies .
- Metal Coordination : The amino and hydroxyl groups chelate transition metals (e.g., Cu²⁺) for catalytic applications .
How does the compound’s solubility profile influence experimental design?
Basic Research Question
- Solubility Data : Slightly soluble in water, better in polar aprotic solvents (DMF, DMSO) .
- Formulation Strategies : For biological assays, prepare stock solutions in DMSO (≤10% v/v) to avoid precipitation.
- Crystallization : Use ethanol/water (70:30) for recrystallization to balance solubility and yield .
What computational tools can predict the physicochemical properties of this compound?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate solvation behavior and partition coefficients (LogP) using software like GROMACS .
- Quantum Mechanics (QM) : Calculate pKa (amine group: ~9.5) and hydrogen-bonding capacity via Gaussian .
- Topological Polar Surface Area (TPSA) : Predict membrane permeability (TPSA ≈ 50 Ų) using Molinspiration .
How can researchers differentiate this compound from structural analogs?
Basic Research Question
- Chromatographic Retention : Compare HPLC retention times with analogs like 3-Aminocyclohexanol hydrochloride (CAS: 1263378-29-5) .
- Vibrational Spectroscopy : IR spectra show distinct O-H (3300 cm⁻¹) and N-H (1600 cm⁻¹) stretches .
- Elemental Analysis : Verify Cl⁻ content (theoretical: 20.6%) via titration .
What safety protocols are critical when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
